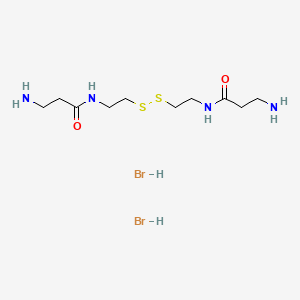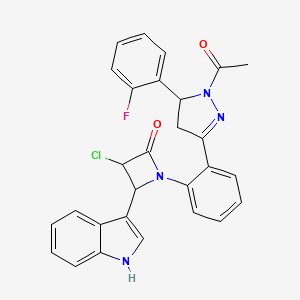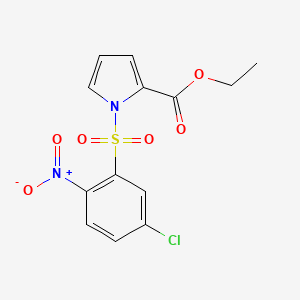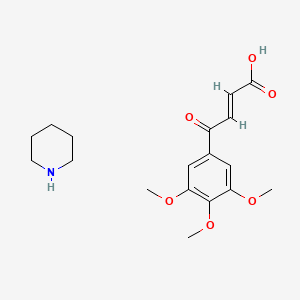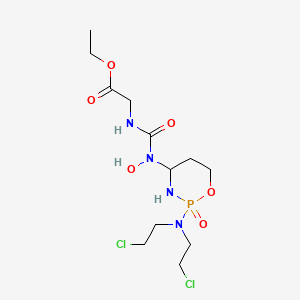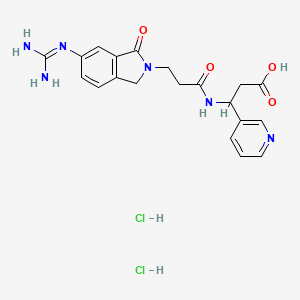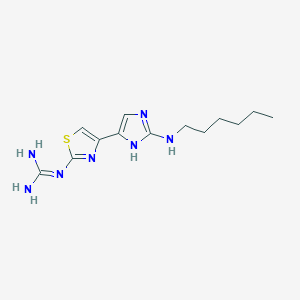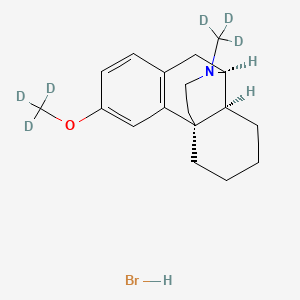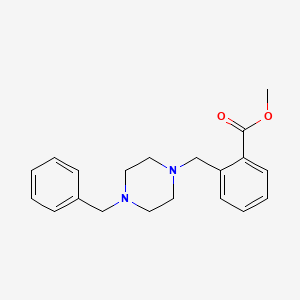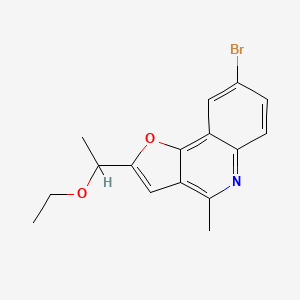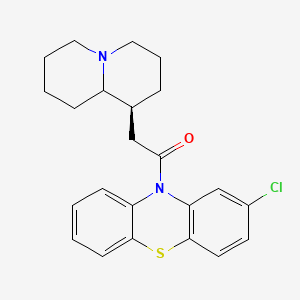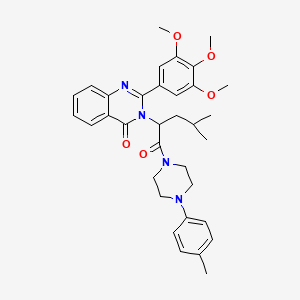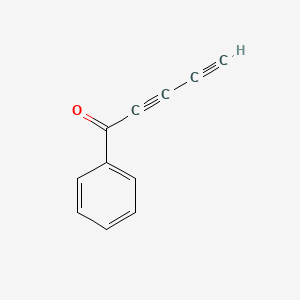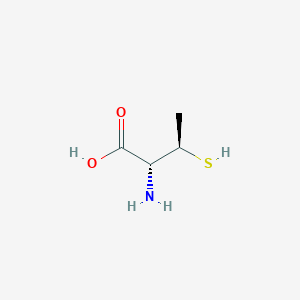
(2R,3R)-2-Amino-3-mercaptobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-3-mercaptobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the amino group can produce primary amines. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
(2R,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target molecules, leading to changes in their structure and function. This compound may also act as a competitive inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-mercaptobutanoic acid: A stereoisomer with different spatial arrangement of the amino and thiol groups.
(2R,3R)-2,3-Butanediol: A compound with similar stereochemistry but different functional groups.
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its chiral nature also makes it valuable in asymmetric synthesis and as a model compound for studying stereochemistry.
Properties
CAS No. |
43083-51-8 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3+/m1/s1 |
InChI Key |
TYEIDAYBPNPVII-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)S |
Canonical SMILES |
CC(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


